molecular formula C19H24N6O4 B2583000 8-(2-Furylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione CAS No. 946225-78-1

8-(2-Furylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione

Cat. No. B2583000
CAS RN: 946225-78-1
M. Wt: 400.439
InChI Key: RDICBVAQOKVOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Furylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C19H24N6O4 and its molecular weight is 400.439. The purity is usually 95%.
BenchChem offers high-quality 8-(2-Furylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-Furylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotection in Parkinson's Disease

Caffeine and several A2A adenosine receptor antagonists have shown neuroprotective effects in models of Parkinson's disease. This suggests that purine analogs acting as adenosine receptor antagonists could be explored for their potential in treating neurodegenerative diseases. The mechanism involves attenuation of dopaminergic deficits characteristic of Parkinson's disease through A2A receptor blockade, pointing to a promising avenue for therapeutic intervention in neurodegenerative disorders (Chen et al., 2001).

Immunomodulation in Transplantation

Mycophenolate mofetil, a purine synthesis inhibitor, has been extensively studied for its role in preventing acute rejection in solid organ transplantation. It acts by inhibiting inosine monophosphate dehydrogenase, a key enzyme in the de novo synthesis of purines. This highlights the role of purine metabolism modulation in immunosuppression and organ transplant medicine (Bardsley-Elliot & Noble, 1999).

Inborn Errors of Metabolism

Research into adenylosuccinase deficiency, a rare inborn error of purine metabolism, underscores the importance of understanding purine biochemistry in diagnosing and managing metabolic disorders. Patients with this deficiency exhibit neurological symptoms, demonstrating the critical role of purine metabolism in neurological health (Jaeken et al., 1988).

Investigating Endocrine Disruption

Studies on the detection of endocrine-disrupting chemicals in human samples indicate the significance of monitoring exposure to synthetic compounds, including those structurally related to purines. Understanding how such compounds interact with biological systems is crucial for assessing potential health risks (Shekhar et al., 2017).

Drug Interactions and Pharmacodynamics

Research into drug interactions, such as those involving aminophylline and salbutamol, provides insights into the complexities of pharmacodynamics and the importance of monitoring therapeutic regimens for potential adverse effects. This underscores the broader context of how purine analogs and related compounds can influence therapeutic outcomes and patient safety (Meena, 2019).

properties

IUPAC Name

6-(furan-2-ylmethyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O4/c1-21-16-15(17(26)25(19(21)27)6-4-22-8-11-28-12-9-22)24-7-5-23(18(24)20-16)13-14-3-2-10-29-14/h2-3,10H,4-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDICBVAQOKVOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCN(C4=N2)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Furan-2-ylmethyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.